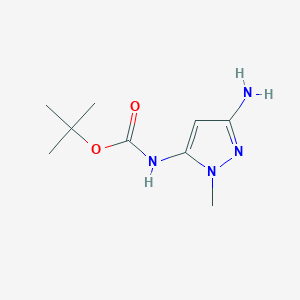
2-chloro-1-isocyanato-4-(trifluoromethoxy)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-chloro-1-isocyanato-4-(trifluoromethoxy)benzene” is a chemical compound with the CAS Number: 40275-96-5 . It has a molecular weight of 237.57 . The IUPAC name for this compound is 2-chloro-4-isocyanato-1-(trifluoromethoxy)benzene .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H3ClF3NO2/c9-6-3-5(13-4-14)1-2-7(6)15-8(10,11)12/h1-3H . This code provides a standard way to encode the compound’s molecular structure and formula.科学研究应用
2-chloro-1-isocyanato-4-(trifluoromethoxy)benzene has been used in a number of scientific research applications. It is a useful intermediate in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It has also been used in the synthesis of polymers, dyes, and other compounds. This compound has also been used in the synthesis of polymers, dyes, and other compounds. In addition, it has been used in the synthesis of polymeric catalysts, polymeric materials, and polymeric membranes.
作用机制
2-chloro-1-isocyanato-4-(trifluoromethoxy)benzene is a useful intermediate in organic synthesis. It is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, polymers, dyes, and other compounds. The mechanism of action of this compound is based on its ability to undergo nucleophilic substitution reactions. In these reactions, the chlorine atom of this compound acts as a nucleophile and is replaced by the desired nucleophile. This reaction is catalyzed by a variety of acids and bases, depending on the desired reaction.
Biochemical and Physiological Effects
This compound is an organic compound with a molecular formula of C8H3ClF3NO. It is a colorless to light yellow liquid with a strong odor, and a boiling point of 153°C. This compound is a useful intermediate in organic synthesis and has been widely used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. The biochemical and physiological effects of this compound are not well understood. However, it is believed that this compound may have some toxic effects on the human body, including irritation of the skin, eyes, and respiratory tract.
实验室实验的优点和局限性
2-chloro-1-isocyanato-4-(trifluoromethoxy)benzene is a useful intermediate in organic synthesis and has been widely used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. The advantages of using this compound in laboratory experiments include its relatively low cost, availability, and ease of use. It can be synthesized in a variety of ways and is relatively stable in the presence of acids and bases. However, there are some limitations to using this compound in laboratory experiments. It is highly reactive and may react with other compounds in the reaction mixture, leading to unwanted side reactions. In addition, it is toxic and can cause irritation of the skin, eyes, and respiratory tract.
未来方向
The use of 2-chloro-1-isocyanato-4-(trifluoromethoxy)benzene in organic synthesis has been widely studied and its potential applications in the synthesis of pharmaceuticals, agrochemicals, and other compounds have been explored. However, there are still many potential future directions for research on this compound. These include further exploration of its biochemical and physiological effects, as well as its potential applications in the synthesis of polymers, dyes, and other compounds. In addition, further research could be done on the development of new synthetic methods for the synthesis of this compound, as well as the optimization of existing methods. Finally, further research could be done on the development of new catalysts and reagents for the synthesis of this compound.
合成方法
2-chloro-1-isocyanato-4-(trifluoromethoxy)benzene can be synthesized in several ways. The most common method is the reaction of 4-trifluoromethoxybenzene and phosgene in the presence of an acid catalyst. The reaction is carried out at temperatures ranging from -10 to -20°C, and yields this compound in good yields. Another method for the synthesis of this compound is the reaction of 4-trifluoromethoxybenzene and chloroform in the presence of a base catalyst. The reaction is carried out at temperatures ranging from 0 to 5°C, and yields this compound in good yields.
安全和危害
The compound is harmful if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-1-isocyanato-4-(trifluoromethoxy)benzene involves the reaction of 2-chloro-4-(trifluoromethoxy)aniline with phosgene.", "Starting Materials": [ "2-chloro-4-(trifluoromethoxy)aniline", "Phosgene" ], "Reaction": [ "To a solution of 2-chloro-4-(trifluoromethoxy)aniline in anhydrous dichloromethane, phosgene is added dropwise at 0°C.", "The reaction mixture is stirred at 0°C for 2 hours and then at room temperature for an additional 2 hours.", "The solvent is removed under reduced pressure and the residue is purified by column chromatography to yield 2-chloro-1-isocyanato-4-(trifluoromethoxy)benzene." ] } | |
CAS 编号 |
79960-69-3 |
分子式 |
C8H3ClF3NO2 |
分子量 |
237.6 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



